molecular formula C13H15ClFNO3S B2584190 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone CAS No. 2411253-53-5

2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone

Cat. No. B2584190
CAS RN: 2411253-53-5
M. Wt: 319.78
InChI Key: DWRPQXQVWOEDEY-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone is a chemical compound that belongs to the class of piperidine sulfonamide derivatives. This compound has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain receptors such as the NMDA receptor, which is involved in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by regulating the expression of specific genes. In inflammation, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, this compound enhances synaptic plasticity and improves cognitive function by regulating the activity of specific receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the study of 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future studies should focus on determining the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone involves the reaction of 4-(4-fluorophenyl)sulfonylpiperidine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using chromatography techniques such as column chromatography or HPLC.

Scientific Research Applications

2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to improve cognitive function by enhancing synaptic plasticity.

properties

IUPAC Name

2-chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO3S/c14-9-13(17)16-7-5-12(6-8-16)20(18,19)11-3-1-10(15)2-4-11/h1-4,12H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRPQXQVWOEDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone

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